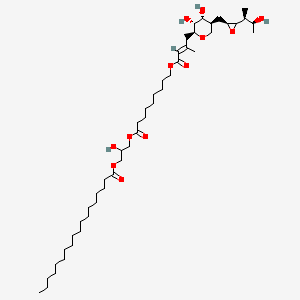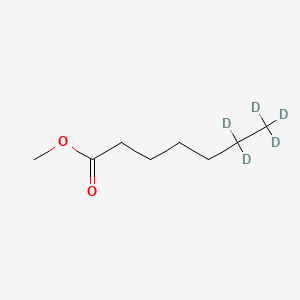
Methyl heptanoate-6,6,7,7,7-D5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl heptanoate-6,6,7,7,7-D5 is a deuterated ester compound, where five hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl heptanoate-6,6,7,7,7-D5 can be synthesized through the esterification of heptanoic acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The use of continuous reactors and advanced separation techniques such as distillation and crystallization ensures high purity and yield of the final product. The deuterium source is carefully controlled to achieve the desired isotopic labeling.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl heptanoate-6,6,7,7,7-D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptanoic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Heptanoic acid and other carboxylic acids.
Reduction: Heptanol and other alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl heptanoate-6,6,7,7,7-D5 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of flavors and fragrances, as well as in the synthesis of other deuterated compounds.
Mécanisme D'action
The mechanism of action of methyl heptanoate-6,6,7,7,7-D5 involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence reaction kinetics and metabolic pathways, providing insights into the behavior of similar non-deuterated compounds. The compound’s effects are often studied using advanced analytical techniques such as NMR spectroscopy and mass spectrometry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl heptanoate: The non-deuterated version of the compound, commonly used in similar applications but without the isotopic labeling.
Methyl hexanoate: A related ester with a shorter carbon chain, used in flavor and fragrance industries.
Methyl octanoate: An ester with a longer carbon chain, also used in various industrial applications.
Uniqueness
Methyl heptanoate-6,6,7,7,7-D5 is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for precise tracing and analysis in metabolic studies, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C8H16O2 |
|---|---|
Poids moléculaire |
149.24 g/mol |
Nom IUPAC |
methyl 6,6,7,7,7-pentadeuterioheptanoate |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-6-7-8(9)10-2/h3-7H2,1-2H3/i1D3,3D2 |
Clé InChI |
XNCNNDVCAUWAIT-WNWXXORZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])CCCCC(=O)OC |
SMILES canonique |
CCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


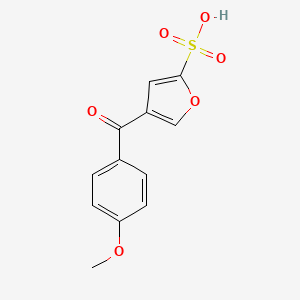
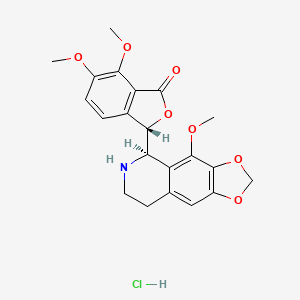
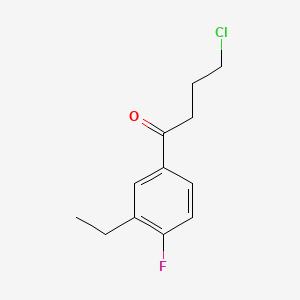
![[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B13844957.png)

![5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Oxalate; Amitriptyline EP Impurity F](/img/structure/B13844964.png)
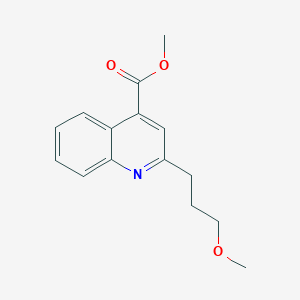
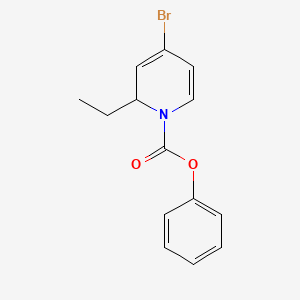
![Methyl(3beta,5beta,7alpha,12alpha)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]-cholan-24-oicAcidEster](/img/structure/B13844978.png)
![N-[4-(4-Fluorophenyl)-6-(1-methylethyl-d6)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide; Rosuvastatin-5S-lactone-d6](/img/structure/B13844979.png)

![(1R,3S,6R,8S,11R,13S,16R,18S,21R,23S,26R,28S,31R,33S)-5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B13844981.png)
![4-Chloro-2-[4-[(pyrrolidin-1-yl)carbonyl]piperidin-1-yl]benzaldehyde](/img/structure/B13844994.png)
